ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of benzo[b][1,4]oxazines This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a benzo[b][1,4]oxazine ring, and an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzo[b][1,4]oxazine Ring: The initial step involves the formation of the benzo[b][1,4]oxazine ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as 2-aminophenol, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through a sulfonation reaction. This involves reacting the benzo[b][1,4]oxazine intermediate with ethylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Thioether Formation: The thioether linkage is formed by reacting the sulfonated benzo[b][1,4]oxazine with a thiol compound, such as ethanethiol, under mild conditions.
Acetamido Group Introduction: The acetamido group is introduced by reacting the thioether intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid yields the desired ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group or the acetamido group, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and heat.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to undergo various chemical modifications makes it a valuable tool for biochemical studies.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It can be used in drug discovery and development to identify new lead compounds for the treatment of diseases.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{[6-(ethanesulfonyl)-2H-1,4-benzoxazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the ethylsulfonyl group and the benzo[b][1,4]oxazine ring allows for specific interactions with biological macromolecules, which can result in the inhibition or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:
Ethyl 2-(6-chloro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)acetate: This compound has a similar benzo[b][1,4]oxazine ring but lacks the ethylsulfonyl group, which may result in different chemical and biological properties.
3-[6-(Ethylsulfonyl)-2-oxo-2H-1,4-benzoxazin-3-yl]propanoic acid: This compound contains the ethylsulfonyl group and the benzo[b][1,4]oxazine ring but differs in the acetamido group and the ester functionality.
Properties
IUPAC Name |
ethyl 2-[[2-[(6-ethylsulfonyl-2H-1,4-benzoxazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S2/c1-3-28-21(25)15-7-5-6-8-16(15)22-19(24)13-30-20-12-29-18-10-9-14(11-17(18)23-20)31(26,27)4-2/h5-11H,3-4,12-13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMVZPPKPZMIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=CC(=C3)S(=O)(=O)CC)OC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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